BenchChemオンラインストアへようこそ!

Meclizine o-chloro isomer, dihydrochloride

Positional isomerism Pharmaceutical impurity profiling Structural characterization

Meclizine o-chloro isomer, dihydrochloride (CAS 115291-60-6) is the dihydrochloride salt of the ortho-chloro positional isomer of meclizine, a first-generation piperazine-class H1 antihistamine. Its systematic IUPAC name is 1-[(2-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride, carrying the chlorine substituent at the ortho (2-) position of the phenyl ring rather than the para (4-) position found in the active pharmaceutical ingredient meclizine.

Molecular Formula C25H29Cl3N2
Molecular Weight 463.9 g/mol
CAS No. 115291-60-6
Cat. No. B3319654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine o-chloro isomer, dihydrochloride
CAS115291-60-6
Molecular FormulaC25H29Cl3N2
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl
InChIInChI=1S/C25H27ClN2.2ClH/c1-20-8-7-9-21(18-20)19-27-14-16-28(17-15-27)25(22-10-3-2-4-11-22)23-12-5-6-13-24(23)26;;/h2-13,18,25H,14-17,19H2,1H3;2*1H
InChIKeyGZAWMTISACYKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meclizine o-Chloro Isomer Dihydrochloride (CAS 115291-60-6): Structural Identity and Reference Standard Classification


Meclizine o-chloro isomer, dihydrochloride (CAS 115291-60-6) is the dihydrochloride salt of the ortho-chloro positional isomer of meclizine, a first-generation piperazine-class H1 antihistamine [1]. Its systematic IUPAC name is 1-[(2-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride, carrying the chlorine substituent at the ortho (2-) position of the phenyl ring rather than the para (4-) position found in the active pharmaceutical ingredient meclizine [2]. The compound is a racemic mixture with one defined chiral center at the benzylic carbon (0/1 defined stereocenters) and has been assigned the FDA Unique Ingredient Identifier (UNII) 02554U1AAV, confirming its distinct regulatory identity [1]. It is primarily manufactured, supplied, and procured as a fully characterized impurity reference standard for use in analytical method development, method validation (AMV), quality control (QC), and regulatory submission workflows (ANDA/DMF) for meclizine-containing pharmaceutical products .

Why Meclizine o-Chloro Isomer Dihydrochloride Cannot Be Substituted by Meclizine API or Other In-Class Impurity Standards


Generic substitution fails for this compound because it is a positional isomer impurity—not a therapeutic agent—whose value lies exclusively in its structural specificity and certified purity as an analytical reference standard. The ortho-chloro substitution pattern produces distinct chromatographic retention behavior and mass spectrometric fragmentation that differ from meclizine (para-chloro, CAS 1104-22-9), meclizine USP Related Compound B (ortho-methyl isomer, isomeclizine), and other diarylmethylpiperazine analogs [1][2]. In a regulatory quality control context governed by ICH Q3A/Q3B, using an incorrect isomer or uncharacterized material as a reference standard would yield inaccurate impurity quantitation, potential batch rejection or release errors, and non-compliance with pharmacopeial monograph specifications [3]. Furthermore, the dihydrochloride salt form (MW 463.87) of this specific isomer provides defined stoichiometry and handling properties that cannot be assumed identical to the free base (MW 390.95) or alternative salt forms (e.g., TFA salt) of the same isomer [1][2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for Meclizine o-Chloro Isomer Dihydrochloride Versus Comparators


Positional Isomer Structural Differentiation: Ortho-Chloro vs. Para-Chloro Substitution

The defining structural feature of this compound is the chlorine substitution at the ortho (2-) position of the benzhydryl phenyl ring, contrasting with the para (4-) substitution in the active pharmaceutical ingredient meclizine. This positional isomerism results in distinct InChI and SMILES identifiers that are unambiguously distinguishable from meclizine (para-chloro), meclizine USP Related Compound B (ortho-methyl isomer/isomeclizine, where the methyl group on the benzyl ring is at the 2- rather than 3-position), and other diarylmethylpiperazine analogs [1]. The dihydrochloride salt carries a molecular weight of 463.87 g/mol (C25H27ClN2·2ClH) versus free base 390.95 g/mol, a mass difference of 72.92 g/mol (2 × 36.46 HCl) that is critical for accurate gravimetric preparation of reference standard solutions [1].

Positional isomerism Pharmaceutical impurity profiling Structural characterization

Regulatory-Grade Certified Reference Standard: Suitability for ANDA/DMF Submission Workflows

This compound is supplied as a fully characterized reference standard accompanied by a comprehensive Certificate of Analysis (COA) with detailed analytical data compliant with regulatory guidelines, enabling its use in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submission workflows [1]. In contrast, generic meclizine API (para-chloro, CAS 1104-22-9) is manufactured to compendial assay specifications (USP: 97.0%–100.5% purity, anhydrous basis) and cannot serve as an impurity marker [2]. The ortho-chloro isomer reference standard is characterized by HPLC with UV or MS detection, GC-MS for volatile fractions, and NMR for structural confirmation, providing orthogonal analytical specificity that generic in-class compounds lack [1].

Reference standard certification ANDA regulatory submission Pharmaceutical quality control

ICH Q3A/Q3B Impurity Threshold Framework: Quantified Regulatory Limits for Ortho-Chloro Isomer Control

The ortho-chloro isomer is monitored as a process-related impurity in meclizine drug substance and drug product under ICH Q3A and Q3B guidelines. For a maximum daily meclizine dose of 100 mg (≤1 g/day), the ICH Q3B identification threshold is 0.5% or 200 μg/day (whichever is lower), the reporting threshold is 0.1%, and the qualification threshold is 1.0% or 50 μg/day [1][2]. Controlled synthesis and purification strategies minimize this impurity's formation, and stability-indicating HPLC methods assess its impact on product shelf life, with assay values maintained within ±5% of label claim per ICH Zone II and III stability studies [2][3].

ICH impurity thresholds Pharmaceutical quality control Regulatory compliance

Dihydrochloride Salt Stoichiometry and Handling Properties Versus Free Base and Alternative Salt Forms

The dihydrochloride salt form (MW 463.87 g/mol) incorporates exactly two equivalents of HCl (2 × 36.46 g/mol) per mole of free base (MW 390.95 g/mol), a precisely defined stoichiometry critical for gravimetric preparation of reference standard stock solutions [1]. Alternative salt forms of the same isomer exist commercially (e.g., TFA salt, CAS referenced as 713071-37-5 for the free base plus TFA counterion), but the dihydrochloride provides the most direct stoichiometric relationship to meclizine hydrochloride API (also a dihydrochloride salt, CAS 1104-22-9), minimizing conversion errors in quantitative analysis [1][2]. The dihydrochloride salt generally offers improved stability, solubility, and handling properties compared to the free base, which is a class-level property of piperazine dihydrochloride salts .

Salt form selection Reference standard handling Gravimetric accuracy

High-Impact Application Scenarios for Meclizine o-Chloro Isomer Dihydrochloride Based on Verified Evidence


Regulatory ANDA Submission: Impurity Method Validation and Specification Setting

In ANDA submissions for generic meclizine hydrochloride tablets (25–100 mg daily dose), the ortho-chloro isomer dihydrochloride reference standard is essential for HPLC method validation per ICH Q2(R1). The certified reference standard enables accurate determination of relative retention time (RRT) and relative response factor (RRF) for this specific positional isomer, ensuring the chromatographic purity method can resolve the ortho-chloro impurity from meclizine API (para-chloro) and from degradation products such as Impurity C (4-chlorobenzophenone) and Impurity H [1][2]. Without this authentic reference standard, the analytical method cannot meet the specificity requirements of ICH Q2(R1), risking a Refuse-to-Receive (RTR) determination from the FDA [2].

Pharmaceutical Quality Control: Batch Release and Stability Testing of Meclizine Formulations

Routine QC batch release testing of meclizine hydrochloride drug products requires a certified ortho-chloro isomer reference standard to quantify this process-related impurity against ICH Q3B thresholds (identification threshold: 0.5% for ≤1 g/day maximum daily dose). Long-term stability studies under ICH Zone II and III conditions have demonstrated that meclizine ODT formulations maintain assay values within ±5% of label claim and impurity levels within acceptable limits, with the ortho-chloro isomer specifically monitored as a marker of synthetic process consistency [1][2]. Procurement of the authentic dihydrochloride salt ensures correct stoichiometric calculations for impurity quantitation, avoiding the 15.7% mass error that would result from using free base molecular weight [2].

Forced Degradation and Stability-Indicating Method Development

Forced degradation studies under oxidative, hydrolytic, thermal, and photolytic stress conditions identify the ortho-chloro isomer as a process-related impurity distinct from degradation products such as Impurity C (4-chlorobenzophenone) and Impurity H [1]. A stability-indicating HPLC method must demonstrate baseline resolution between the ortho-chloro isomer and all degradation products to meet ICH Q2(R1) specificity requirements. The certified reference standard provides the authenticated retention time and UV spectral fingerprint (typically at 229–230 nm detection) needed to assign this impurity peak unambiguously in stressed-sample chromatograms, distinguishing it from structurally similar impurities such as meclizine USP Related Compound B (isomeclizine, ortho-methyl isomer) [1][2].

Patent and Intellectual Property: Freedom-to-Operate Analysis Around Meclizine Synthetic Processes

The ortho-chloro isomer serves as a marker compound for evaluating synthetic process patent landscapes around meclizine manufacture. Because its formation depends on the specific chlorination pathway (ortho-directing vs. para-directing conditions), its presence or absence in a synthetic route can indicate whether a particular process falls within the scope of existing process patents [1]. The dihydrochloride salt (CAS 115291-60-6) and free base (CAS 713071-37-5) have distinct CAS Registry Numbers and the free base has a valid FDA UNII (02554U1AAV), providing unambiguous identifiers for patent disclosure and freedom-to-operate searches [1][2].

Quote Request

Request a Quote for Meclizine o-chloro isomer, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.